molecular formula C20H34O B1209722 (13S)-vitexifolin A

(13S)-vitexifolin A

Cat. No. B1209722
M. Wt: 290.5 g/mol
InChI Key: CECREIRZLPLYDM-PIKOESSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13S)-vitexifolin A is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as a metabolite. It is a labdane diterpenoid and a tertiary alcohol.

Scientific Research Applications

Neuroprotective Mechanisms

Vitexifolin A has been recognized for its neuroprotective properties. Studies have highlighted its contribution to increasing neuroprotective factors and pathways, helping to counteract neurodegeneration targets like redox imbalance, neuroinflammation, abnormal protein aggregation, and cognitive/motor impairment reduction. This evidence suggests vitexifolin A's potential as a therapeutic agent in neurodegenerative diseases, although further exploration is recommended to fully understand its effects (Lima et al., 2018).

Antioxidant Activities in Oxidative Stress-related Diseases

Research on vitexifolin A has also indicated its potent antioxidant activities. It exhibits protective effects against oxidative damages, including reactive oxygen species, lipid peroxidation, and other oxidative stress-related damages in diseases like seizure, memory impairment, cerebral ischemia, neurotoxicity, and respiratory injury. The activation or inhibition of signaling pathways due to vitexifolin A's antioxidant activity is of particular interest. However, more in vivo research and clinical trials are suggested to validate its treatment potential for oxidative stress-related diseases (Babaei et al., 2020).

Phytochemical and Pharmacological Properties

The genus Vitex, to which vitexifolin A belongs, is known for its varied phytochemical composition and pharmacological activities. About 556 chemical constituents have been isolated from different Vitex species, exhibiting a spectrum of in-vitro and in-vivo pharmacological actions. These include managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Vitexifolin A's anticancer activity is particularly notable. The review calls for further research into the pharmacokinetics, molecular mechanisms, and safety profile of Vitex compounds, including vitexifolin A, to potentially develop drugs for human use (Sunil & Xu, 2019).

Essential Oils and Biological Activities of Vitex Genus

Vitex species, including the one producing vitexifolin A, are known for their production of essential oils and secondary compounds. These plants are traditionally used to manage women's complaints such as aging, menstrual, and menopausal issues. The essential oils of the Vitex genus have shown a range of biological activities including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. Despite the promising pharmacological profiles, more clinical evaluations are required to consider these essential oils for pharmacy applications or as adjuvants to current medications (Zaki & Salleh, 2020).

properties

Product Name

(13S)-vitexifolin A

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3S)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol

InChI

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17+,19-,20-/m1/s1

InChI Key

CECREIRZLPLYDM-PIKOESSRSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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